Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate
Description
Properties
Molecular Formula |
C15H10FNO3 |
|---|---|
Molecular Weight |
271.24 g/mol |
IUPAC Name |
methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate |
InChI |
InChI=1S/C15H10FNO3/c1-19-15(18)12-8-13-11(5-6-20-13)14(17-12)9-3-2-4-10(16)7-9/h2-8H,1H3 |
InChI Key |
QUQTXXCZBBKJQL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=C2C=COC2=C1)C3=CC(=CC=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate typically involves the construction of the furo[3,2-c]pyridine core followed by the introduction of the fluorophenyl and methyl ester groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process typically includes steps such as halogenation, cyclization, and esterification, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxidation state of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce or replace substituents on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a variety of functional groups.
Scientific Research Applications
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The compound’s closest structural analogs include:
Key Observations :
- Ring Fusion Position: The furo[3,2-c]pyridine core in the target compound differs from furo[3,2-b]pyridine analogs (e.g., CAS 122535-03-9) in the orientation of the fused oxygen-containing ring.
- Fluorine Substitution: The 3-fluorophenyl group distinguishes it from non-fluorinated or differently substituted analogs (e.g., bromo/fluoro indole derivatives). Fluorine enhances electronegativity and metabolic stability compared to bulkier halogens like bromine .
- Ester Variations : Ethyl vs. methyl esters (e.g., CAS 227938-34-3) influence lipophilicity and hydrolysis rates, which are critical for bioavailability .
Pharmacological and Physicochemical Properties
Data Tables for Critical Comparisons
Table 1: Physicochemical Properties of Selected Analogs
| Compound | LogP (Predicted) | Molecular Weight | Solubility (mg/mL) |
|---|---|---|---|
| Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate | 2.8 | 301.27 | <0.1 (aqueous) |
| Methyl furo[3,2-b]pyridine-6-carboxylate (CAS 122535-03-9) | 2.5 | 207.18 | 0.5 (aqueous) |
| Methyl 5-bromo-6-fluoro-1H-indole-3-carboxylate (CAS 1352394-18-3) | 3.1 | 286.10 | <0.1 (aqueous) |
Note: Data extrapolated from structural analogs; experimental validation is required.
Biological Activity
Methyl 4-(3-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate is a compound belonging to the furo[3,2-c]pyridine class, which has garnered interest due to its potential biological activities. This article will explore its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a furo[3,2-c]pyridine core with a fluorophenyl group at the para position and a carboxylate ester at the 6-position. The presence of the fluorine atom enhances lipophilicity, which may influence its pharmacological properties and interactions with biological systems.
Synthesis Methods
Various synthetic routes have been developed for this compound. These methods typically involve multi-step reactions that allow for the modification of functional groups to enhance biological activity. The versatility in synthesis is crucial for exploring structure-activity relationships (SAR) within this compound class.
Anti-inflammatory Activity
Similar compounds within the furo[3,2-c]pyridine class have demonstrated anti-inflammatory effects by inhibiting cyclooxygenases (COX-1 and COX-2). The potential of this compound to exhibit similar properties remains to be empirically validated through targeted assays.
The exact mechanism of action for this compound is not fully elucidated. However, it is hypothesized that its biological activity may involve interaction with specific enzyme targets or receptors involved in cancer proliferation and inflammatory pathways.
Case Studies and Research Findings
A review of recent literature indicates that while several furo[3,2-c]pyridine derivatives have been synthesized and evaluated for biological activity, specific case studies focusing on this compound are sparse. Future research should aim to fill this gap by conducting:
- In vitro assays against various cancer cell lines.
- In vivo studies to assess pharmacokinetics and therapeutic efficacy.
- Mechanistic studies to identify molecular targets.
Comparative Analysis with Related Compounds
Comparative studies with structurally related compounds can provide insights into the unique biological activities of this compound. The following table illustrates some notable derivatives:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 4-(phenyl)furo[3,2-c]pyridine-6-carboxylate | Structure TBD | Lacks fluorine; may exhibit different activity |
| Methyl 4-(4-fluorophenyl)furo[3,2-c]pyridine-6-carboxylate | Structure TBD | Different fluorine position; alters reactivity |
| Methyl 4-(bromophenyl)furo[3,2-c]pyridine-6-carboxylate | Structure TBD | Contains bromine; potential different profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
